molecular formula C9H9BrN4O B1448403 5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 1227955-05-6

5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide

Cat. No.: B1448403
CAS No.: 1227955-05-6
M. Wt: 269.1 g/mol
InChI Key: QDCXDMYJQSRYLL-UHFFFAOYSA-N
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Description

5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 7-position, and a carbohydrazide group at the 2-position of the imidazo[1,2-a]pyridine ring system

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins involved in disease pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative used .

Biological Activity

5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide (abbreviated as 5-Br-7-Me-Imidazo) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C9H9BrN4O
  • Molecular Weight : 269.10 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1227955-05-6

The compound features a bromine atom at the 5-position and a methyl group at the 7-position of the imidazo[1,2-a]pyridine ring system, along with a carbohydrazide group at the 2-position. Its unique structure contributes to its biological activity.

Biological Activities

5-Br-7-Me-Imidazo has been studied for various biological activities, including:

  • Antimicrobial Activity : Research indicates that compounds in the imidazo[1,2-a]pyridine class exhibit significant antimicrobial properties. Preliminary studies suggest that 5-Br-7-Me-Imidazo may inhibit bacterial growth, making it a candidate for antibiotic development .
  • Anti-Tuberculosis Activity : The compound has shown potential as an anti-tuberculosis agent. Its structural features may enhance its ability to interact with bacterial enzymes critical for Mycobacterium tuberculosis survival .
  • Enzyme Inhibition : The presence of the carbohydrazide moiety allows for interactions with various enzymes, potentially inhibiting their activity. This mechanism is crucial for its therapeutic effects against specific diseases .

The mechanism of action of 5-Br-7-Me-Imidazo involves:

  • Binding Affinity : The compound interacts with specific molecular targets, such as enzymes or proteins involved in disease pathways.
  • Inhibition of Enzymatic Activity : By binding to active sites on enzymes, it may prevent substrate access or alter enzyme conformation, leading to reduced activity.
  • Modulation of Signaling Pathways : It may also influence cellular signaling pathways by interacting with receptors or other cellular proteins .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Formation of Imidazo Core : This can involve condensation reactions or oxidative coupling.
  • Methylation : The introduction of the methyl group at the 7-position can be accomplished using methylating agents like methyl iodide.
  • Carbohydrazide Formation : This step typically involves reacting carboxylic acid derivatives with hydrazine .

Comparative Analysis

When compared to similar compounds in the imidazo[1,2-a]pyridine class, 5-Br-7-Me-Imidazo stands out due to its unique halogenation pattern and functionalization:

Compound NameStructural FeaturesUnique Aspects
6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazideBromine at position 6Different positional isomer affecting reactivity
4-Methylimidazo[1,2-a]pyridineLacks halogen substitutionKnown carcinogenic properties
7-Methylimidazo[1,2-a]pyridineNo bromine substitutionExhibits different biological activity

The distinct features of 5-Br-7-Me-Imidazo may enhance its biological activity compared to these related compounds.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Study on Antimicrobial Properties : A recent study demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited significant antibacterial activity against various strains of bacteria .
  • Research on Anti-Tuberculosis Efficacy : Another investigation highlighted the potential of imidazo derivatives in combating tuberculosis by targeting specific bacterial enzymes essential for survival .
  • In Vitro Studies : Laboratory tests have shown that modifications to the carbohydrazide moiety can lead to enhanced enzyme inhibition and improved therapeutic efficacy .

Properties

IUPAC Name

5-bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4O/c1-5-2-7(10)14-4-6(9(15)13-11)12-8(14)3-5/h2-4H,11H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCXDMYJQSRYLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C(=C1)Br)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201164479
Record name 5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201164479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227955-05-6
Record name 5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227955-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201164479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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